Cas no 1112982-76-9 (N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide)
N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide
- N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide
- N-{5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl}acetamide
- JHGFPKWDFAFFFO-UHFFFAOYSA-N
- FCH1364266
- RP29653
- AX8208303
- AB0034767
- ST24031336
- X8973
- N-(5-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide
- N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide
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- MDL: MFCD18205971
- Inchi: 1S/C8H6BrN3OS/c1-4(13)10-8-11-5-2-3-6(9)12-7(5)14-8/h2-3H,1H3,(H,10,11,13)
- InChI Key: JHGFPKWDFAFFFO-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C(=N1)SC(NC(C)=O)=N2
Computed Properties
- Exact Mass: 270.94100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Topological Polar Surface Area: 83.1
Experimental Properties
- PSA: 83.12000
- LogP: 2.48520
N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N844812-250mg |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 95% | 250mg |
426.00 | 2021-05-17 | |
| Matrix Scientific | 074635-250mg |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, 95+% |
1112982-76-9 | 95+% | 250mg |
$537.00 | 2023-09-08 | |
| Matrix Scientific | 074635-1g |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide, 95+% |
1112982-76-9 | 95+% | 1g |
$1158.00 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29910-50mg |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 50mg |
¥208.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29910-250mg |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 250mg |
¥618.0 | 2021-09-04 | ||
| TRC | B680228-50mg |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B680228-100mg |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B680228-500mg |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 500mg |
$ 160.00 | 2022-06-06 | ||
| Chemenu | CM174877-5g |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 95% | 5g |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | Y0982078-10g |
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide |
1112982-76-9 | 95% | 10g |
$900 | 2024-08-02 |
N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide Suppliers
N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Additional information on N-(5-Bromothiazolo5,4-bpyridin-2-yl)acetamide
Introduction to N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide and Its Significance in Modern Chemical Research
N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) (CAS No. 1112982-76-9) is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural framework, combines a thiazole ring with a pyridine moiety, making it a promising candidate for various biological and chemical applications. The presence of a bromine substituent on the thiazole ring enhances its reactivity, making it particularly useful in synthetic chemistry and drug development.
The structural composition of N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) is highly intriguing from a chemical perspective. The thiazole ring, known for its stability and versatility in medicinal chemistry, interacts synergistically with the pyridine group. This interaction not only contributes to the compound's overall stability but also opens up numerous possibilities for further functionalization. The acetamide moiety at one end of the molecule introduces a polar group, which can influence solubility and bioavailability, making it an attractive feature for drug design.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Among these compounds, N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) has emerged as a key player due to its unique structural properties. The bromine atom on the thiazole ring serves as a reactive site for various chemical transformations, including cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. These reactions are particularly valuable in pharmaceutical research, where they enable the creation of novel drug candidates with enhanced efficacy and reduced side effects.
The compound's potential in drug development is further underscored by its ability to interact with biological targets. The pyridine group, known for its ability to bind to proteins and enzymes, makes N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) a promising candidate for developing inhibitors or activators of various biological pathways. This property has been particularly explored in the context of anticancer research, where small molecules that can modulate critical signaling pathways are highly sought after.
Recent studies have highlighted the compound's role in modulating enzyme activity and protein-protein interactions. For instance, researchers have investigated its potential as an inhibitor of kinases, which are enzymes involved in cell growth and division. By binding to these kinases, N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) could potentially disrupt aberrant signaling pathways that contribute to cancer progression. Additionally, its ability to interact with other biological targets suggests that it may have applications beyond oncology.
The synthesis of N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) is another area of significant interest. Given its complex structure, the synthetic route must be carefully designed to ensure high yield and purity. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, to construct the desired framework. These synthetic strategies not only highlight the compound's synthetic utility but also contribute to the broader field of organic chemistry by providing new insights into constructing complex heterocyclic systems.
The pharmacological properties of N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) have been extensively studied in recent years. Preclinical trials have demonstrated its potential as an anti-inflammatory agent by modulating inflammatory cytokine production. Additionally, its ability to interact with bacterial enzymes has led to investigations into its antibacterial properties. These findings suggest that the compound may have therapeutic applications in treating inflammatory diseases and infections.
The future prospects of N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) are vast and exciting. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in drug development and chemical research. Its unique structural features and reactivity make it a versatile tool for scientists working in academia and industry alike.
In conclusion, N-(5-Bromothiazolo[5,4-bpyridin-2-yl]acetamide) (CAS No. 1112982-76-9) is a remarkable chemical entity with significant potential in pharmaceutical research. Its unique structure, reactivity, and biological properties make it a valuable asset for scientists exploring new therapeutic agents and synthetic strategies. As research progresses,this compound is poised to make substantial contributions to the fields of medicinal chemistry and chemical biology.
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